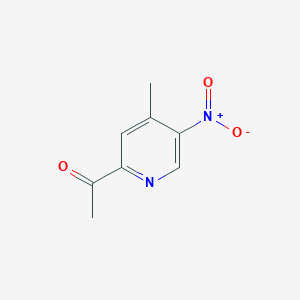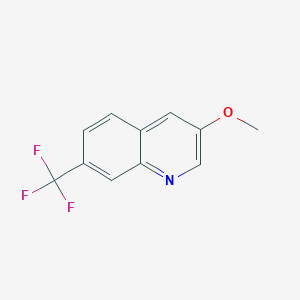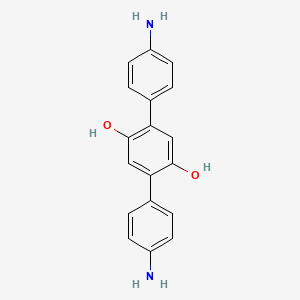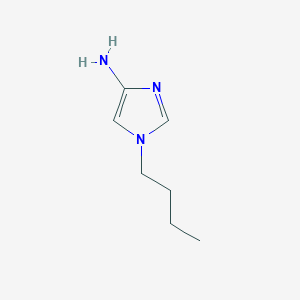
1-(4-Methyl-5-nitropyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-5-nitropyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 5-position, along with an ethanone group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the nitration of 4-methylpyridine followed by acetylation. The reaction conditions typically include the use of nitric acid and acetic anhydride under controlled temperatures . Industrial production methods may involve more scalable processes, such as continuous flow nitration and acetylation, to ensure consistent yield and purity.
Análisis De Reacciones Químicas
1-(4-Methyl-5-nitropyridin-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine.
The major products formed from these reactions include pyridine N-oxides, amines, and halogenated derivatives, respectively.
Aplicaciones Científicas De Investigación
1-(4-Methyl-5-nitropyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but they may involve DNA, proteins, and other cellular macromolecules .
Comparación Con Compuestos Similares
1-(4-Methyl-5-nitropyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methyl-3-nitropyridin-2-yl)ethanone: This compound has a similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(4-Methyl-5-nitro-pyridin-2-yl)-ethanone: Another closely related compound with slight differences in molecular structure and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1-(4-methyl-5-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-7(6(2)11)9-4-8(5)10(12)13/h3-4H,1-2H3 |
Clave InChI |
AUWHQHBKDBPYDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)

![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)



![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)

![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)



